molecular formula C5H9NO B12560964 Pentanenitrile, 3-hydroxy-, (3S)- CAS No. 199177-61-2

Pentanenitrile, 3-hydroxy-, (3S)-

Cat. No.: B12560964
CAS No.: 199177-61-2
M. Wt: 99.13 g/mol
InChI Key: FXHRDEQPODSZQL-YFKPBYRVSA-N
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Description

Pentanenitrile, 3-hydroxy-, (3S)- is an organic compound with the molecular formula C5H9NO It is a nitrile derivative, characterized by the presence of a hydroxyl group at the third carbon of the pentanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanenitrile, 3-hydroxy-, (3S)- can be synthesized through several methods. One common approach involves the reaction of valeraldehyde with hydroxylamine to form the corresponding oxime, which is then dehydrated to yield the nitrile. Another method includes the reduction of 3-hydroxy-3-pentenenitrile using catalytic hydrogenation .

Industrial Production Methods

In industrial settings, the production of Pentanenitrile, 3-hydroxy-, (3S)- often involves the use of high-pressure catalytic hydrogenation processes. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Pentanenitrile, 3-hydroxy-, (3S)- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxopentanenitrile.

    Reduction: The nitrile group can be reduced to form the corresponding amine, 3-hydroxy-pentanamine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (e.g., HCl, HBr) are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Pentanenitrile, 3-hydroxy-, (3S)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in enzymatic reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanenitrile, 3-hydroxy-, (3S)- involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The nitrile group can undergo hydrolysis to form carboxylic acids, which are key intermediates in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanenitrile, 3-hydroxy-, (3S)- is unique due to the presence of both a hydroxyl and a nitrile group on a five-carbon chain

Properties

CAS No.

199177-61-2

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

(3S)-3-hydroxypentanenitrile

InChI

InChI=1S/C5H9NO/c1-2-5(7)3-4-6/h5,7H,2-3H2,1H3/t5-/m0/s1

InChI Key

FXHRDEQPODSZQL-YFKPBYRVSA-N

Isomeric SMILES

CC[C@@H](CC#N)O

Canonical SMILES

CCC(CC#N)O

Origin of Product

United States

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